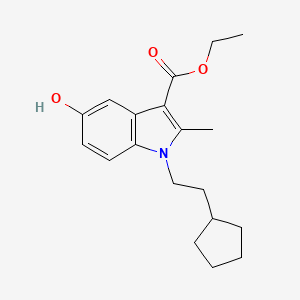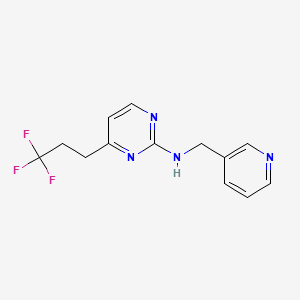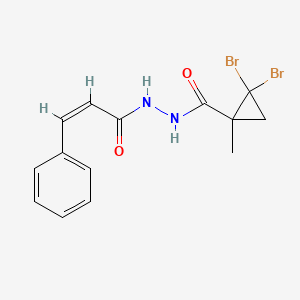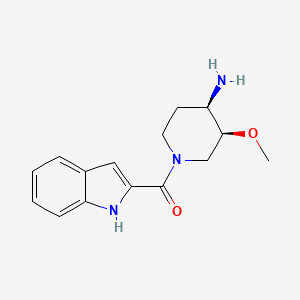![molecular formula C19H18N4O3S B5352239 N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B5352239.png)
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide, also known as DMMDA-2, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMMDA-2 is a derivative of the psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM), and has been found to have similar chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound may also act as an inhibitor of the enzyme, monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Scientific research has shown that this compound can increase the levels of antioxidants in the body, which can help protect against oxidative stress. This compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. This compound has been found to have neuroprotective effects, which can help protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide in lab experiments include its potential therapeutic applications in the treatment of various diseases. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. The limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the scientific research of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to explore its anticancer properties and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide involves the reaction of 3,4-dimethoxyphenylacetone with thiourea to form the intermediate, 3,4-dimethoxyphenyl-2-amino-1,3-thiazole. This intermediate is then reacted with acetic anhydride and benzoyl chloride to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide has been found to have potential therapeutic applications in the treatment of various diseases. Scientific research has shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-15-9-8-12(11-16(15)26-2)10-14(17-21-19(27)23-22-17)20-18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,24)(H2,21,22,23,27)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGYWWMQBPCAH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NC(=S)NN2)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C2=NC(=S)NN2)/NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5352184.png)
![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5352206.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5352216.png)

![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![tert-butyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5352241.png)

![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)
![3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352260.png)

